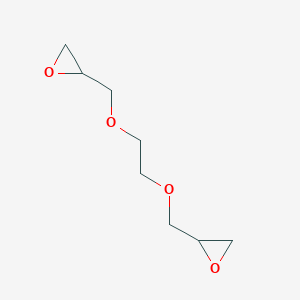

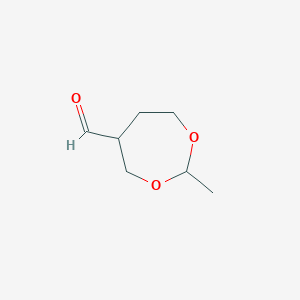

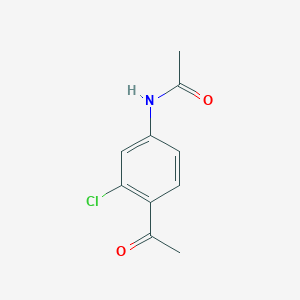

![molecular formula C9H6BrClO2 B009431 5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride CAS No. 108551-60-6](/img/structure/B9431.png)

5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as 4,5,6,7-tetrafluorobenzo[b]furan derivatives, involves cyclisation and decarboxylation reactions starting from specific precursors like ethyl 6-ethoxycarbonyl-2,3,4,5-tetrafluorophenoxyacetate, highlighting the complexity and versatility of synthetic routes for benzofuran derivatives (Brooke, Furniss, & Musgrave, 1967). Additionally, the synthesis of furan-2-ylacetates and benzofurans via cyclization reactions of free and masked dianions showcases a variety of strategies to introduce functional groups and structural diversity into the benzofuran core (Bellur & Langer, 2005).

Molecular Structure Analysis

The molecular structure of related benzofuran derivatives has been elucidated through techniques such as X-ray crystallographic analysis. Studies have determined the crystal structures of various benzofuran compounds, providing insight into their geometric configuration, bond distances, and angles, which are crucial for understanding their chemical reactivity and properties (Nakai, Shiro, & Koyama, 1969).

Chemical Reactions and Properties

Benzofuran derivatives undergo a range of chemical reactions, including electrophilic substitutions, reductions, and functional group transformations. These reactions are pivotal for the synthesis of complex molecules with potential biological activity. The reactivity of these compounds under various conditions underscores the importance of benzofuran scaffolds in synthetic chemistry (Okuda et al., 2010).

Physical Properties Analysis

The physical properties of benzofuran derivatives, including melting points, boiling points, solubility, and crystal structure, are influenced by their molecular structure and substituent groups. These properties are essential for determining the compound's suitability for different applications, including its behavior in chemical syntheses and potential use in materials science (Sandoval et al., 2012).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modifications

- Bromination and Vilsmeier–Haack Formylation : The chemical, 5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride, can undergo bromination and Vilsmeier–Haack formylation, leading to the formation of various derivatives. These derivatives have been studied for their spectral properties (Drewry & Scrowston, 1969).

Synthesis of Analgesic Agents

- Synthesis of Analgesic Compounds : Research shows the synthesis of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and their potential as analgesic agents. These studies contribute to understanding the medicinal applications of compounds structurally related to this compound (Boyle et al., 1986).

Application in Diuretics

- Diuretic Synthesis : There has been synthesis of 6,7-Dichloro-2,3-dihydro-2-benzo[b]furancarboxylic acid derivatives for potential use in diuretics. This research offers insights into the therapeutic potential of derivatives of this compound (Ohsugi et al., 1989).

Use in Hypoglycemic Agents

- Hypoglycemic Agent Synthesis : The synthesis of carbon-14 labelled oral hypoglycemic benzo(b)furansulphonylureas, which includes derivatives of this compound, highlights its application in the development of hypoglycemic agents (Elsom et al., 1977).

Development of Biologically Active Compounds

- Biologically Active Compound Synthesis : Research into the synthesis of trans-2-aryl-2,3-dihydrobenzo[b]furan-3-carboxylates, related to this compound, has been applied in the formal total synthesis of biologically active compounds like (+)-lithospermic acid (Fischer et al., 2011).

Exploration of Furan Derivatives

- Study of Furan Derivatives : The study of furan derivatives, including those related to this compound, in palladium-catalyzed desulfitative arylation, showcases the compound's potential in synthesizing functionally diverse furan-based structures (Beladhria et al., 2014).

Mecanismo De Acción

Target of Action

5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride primarily targets specific enzymes and receptors involved in cellular signaling pathways. These targets often include kinases and other regulatory proteins that play crucial roles in cell proliferation, apoptosis, and other cellular processes .

Mode of Action

The compound interacts with its targets by forming covalent bonds with active sites on the enzymes or receptors. This interaction inhibits the normal function of these proteins, leading to a disruption in the signaling pathways they regulate. For example, if the target is a kinase, the compound may prevent phosphorylation events necessary for downstream signaling .

Biochemical Pathways

By inhibiting key enzymes, this compound affects several biochemical pathways. These pathways often include those involved in cell cycle regulation, apoptosis, and DNA repair. The inhibition of these pathways can lead to reduced cell proliferation and increased cell death, making the compound potentially useful in cancer therapy .

Result of Action

At the molecular level, the action of this compound results in the inhibition of target enzymes, leading to a cascade of cellular effects. These effects include the induction of apoptosis, inhibition of cell proliferation, and disruption of DNA repair mechanisms. At the cellular level, this can result in reduced tumor growth and increased sensitivity to other therapeutic agents .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. These factors include pH, temperature, and the presence of other chemicals or enzymes that may interact with the compound. For instance, a highly acidic or basic environment may lead to the degradation of the compound, reducing its efficacy .

Propiedades

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-7-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO2/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOAQNQGOZTVID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383422 | |

| Record name | 5-BROMO-2,3-DIHYDROBENZO[B]FURAN-7-CARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108551-60-6 | |

| Record name | 5-BROMO-2,3-DIHYDROBENZO[B]FURAN-7-CARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

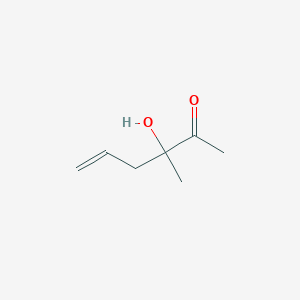

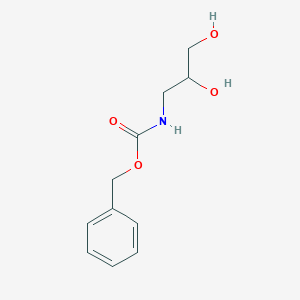

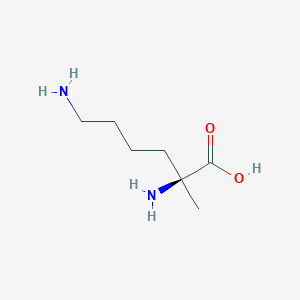

![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)

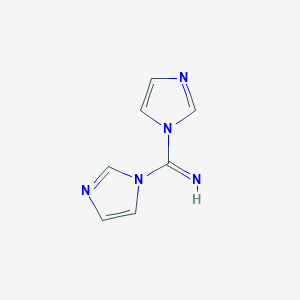

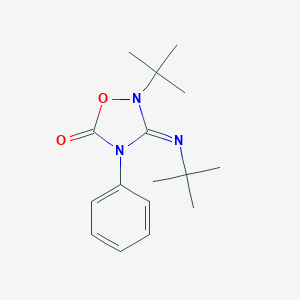

![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)